![molecular formula C15H27N3O3 B13170430 tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting their activity. The pathways involved may include the inhibition of enzyme-substrate binding or the alteration of enzyme conformation .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-ethanolamine: Another Boc-protected compound used in organic synthesis.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: A related compound with a piperidine ring and Boc protection.
Uniqueness: The uniqueness of tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate lies in its combination of structural features, which provide specific reactivity and functionality. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Propiedades
Fórmula molecular |
C15H27N3O3 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-11-6-9-18(10-7-11)13(19)12-5-4-8-16-12/h11-12,16H,4-10H2,1-3H3,(H,17,20)/t12-/m0/s1 |
Clave InChI |
PUNCUZCEJYSFIR-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCN2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


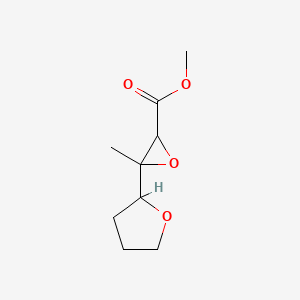
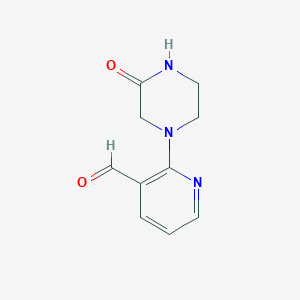




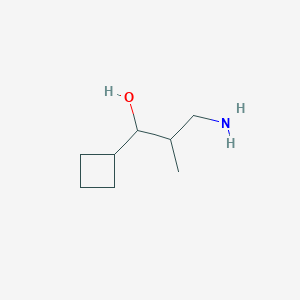


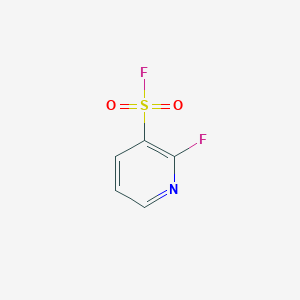
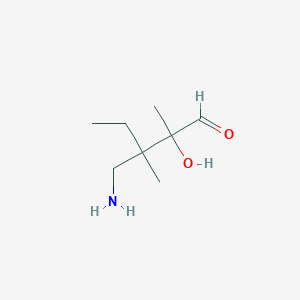
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)
